molecular formula C11H10O5 B010778 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid CAS No. 105356-66-9

4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid

Cat. No. B010778
M. Wt: 222.19 g/mol
InChI Key: VSUAIOMDWMRIAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including reactions like Friedel-Crafts acylation, condensation with diethyl succinate, dehydration, and hydrolysis. For example, the synthesis of a pharmaceutical intermediate with a similar structure to "4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid" achieved a yield of 41.9% with a purity of 99.7%, demonstrating the complexity and efficiency of synthetic pathways in organic chemistry (Yu Ma, 2000).

Molecular Structure Analysis

The molecular structure of "4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid" and its derivatives can be characterized using various spectroscopic techniques. For instance, a novel carboxylic acid derivative was synthesized and characterized by elemental analysis, FT-IR, NMR, mass spectrometry, and single crystal X-ray structural analysis, revealing its dimerization through short intramolecular OH⋯O hydrogen bonds (M. Sirajuddin et al., 2015).

Chemical Reactions and Properties

"4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid" and its analogs participate in a variety of chemical reactions, including interactions with nitrogen-containing nucleophiles to synthesize novel amino acid derivatives and heterocyclic compounds, some of which exhibited antimicrobial activities against different strains of bacteria (S. El-Sakka et al., 2014).

Scientific Research Applications

  • Inhibitory Effects on Porcine Liver Glycolic Acid Oxidase : Derivatives of 2,4-dioxobutanoic acid, including 4-substituted types, have shown potent inhibitory effects on porcine liver glycolic acid oxidase. This suggests potential applications in medicinal chemistry (Williams et al., 1983).

  • Induction of Apoptosis in Lymphoid Cells : Methional, derived from 4-methylthio-2-oxobutanoic acid, has been identified as a potent inducer of apoptosis in BAF3 lymphoid cells, indicating its significance in cellular biology and potentially in cancer research (Quash et al., 1995).

  • Synthesis of Pharmaceutical Intermediates : A study reported the successful synthesis of a compound closely related to 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid, highlighting its application in pharmaceutical intermediate production (Yu Ma, 2000).

  • Cancer Chemoprevention : Certain derivatives, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have shown potential as cancer chemopreventive agents, especially in colon and tongue cancers (Curini et al., 2006).

  • Redox Properties in Chemical Reactions : Alkyl-substituted 4-aryl-2,4-dioxobutanoic acids exhibit interesting redox properties at various pH levels, which could be significant in electrochemical and pharmacological studies (Cvijetić et al., 2017).

  • Inhibition of Leukotriene D4 and Bronchospasm : Novel benzoheterocyclic derivatives have shown broad inhibitory activity against leukotriene D4 and induced bronchospasm, suggesting their potential in treating respiratory conditions (Musser et al., 1987).

Future Directions

: Ikhtiarudin, I., Dona, R., Frimayanti, N., Utami, R., Susanti, E., Mentari, M., Nurmaida, N., Agistia, N., Herfindo, N., & Zamri, A. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1195. DOI: 10.3390/M1195

properties

IUPAC Name

4-(3-methoxyphenyl)-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-8-4-2-3-7(5-8)9(12)6-10(13)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUAIOMDWMRIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333518
Record name 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid

CAS RN

105356-66-9
Record name 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Braga, L Hecquet, C Blonski - Bioorganic & medicinal chemistry, 2004 - Elsevier
2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase is a key enzyme in the Entner–Doudoroff pathway of bacteria. It catalyzes the reversible production of KDPG from pyruvate and d-…
Number of citations: 20 www.sciencedirect.com
K Liang, ER Smith, Y Aoi, KL Stoltz, H Katagi… - Cell, 2018 - cell.com
The super elongation complex (SEC) is required for robust and productive transcription through release of RNA polymerase II (Pol II) with its P-TEFb module and promoting …
Number of citations: 81 www.cell.com

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